molecular formula C8H10F2O2 B6278230 1,1-difluoro-5-methylspiro[2.3]hexane-5-carboxylic acid CAS No. 2384666-57-1

1,1-difluoro-5-methylspiro[2.3]hexane-5-carboxylic acid

Cat. No.: B6278230
CAS No.: 2384666-57-1
M. Wt: 176.2
InChI Key:
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Description

1,1-Difluoro-5-methylspiro[2.3]hexane-5-carboxylic acid is a fluorinated organic compound with the molecular formula C8H10F2O2. It is characterized by a spirocyclic structure, which includes a hexane ring fused to a cyclopropane ring, with two fluorine atoms and a carboxylic acid group attached.

Preparation Methods

The synthesis of 1,1-difluoro-5-methylspiro[2.3]hexane-5-carboxylic acid involves multiple steps, typically starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable cyclopropane precursor.

    Introduction of fluorine atoms: Fluorination can be carried out using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents under controlled conditions.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often utilizing continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

1,1-Difluoro-5-methylspiro[2.3]hexane-5-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, tetrahydrofuran), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.

Scientific Research Applications

1,1-Difluoro-5-methylspiro[2.3]hexane-5-carboxylic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which 1,1-difluoro-5-methylspiro[2.3]hexane-5-carboxylic acid exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance binding affinity and selectivity, as well as improve the compound’s pharmacokinetic properties by increasing its resistance to metabolic degradation .

Comparison with Similar Compounds

1,1-Difluoro-5-methylspiro[2.3]hexane-5-carboxylic acid can be compared with other fluorinated spirocyclic compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry.

Properties

CAS No.

2384666-57-1

Molecular Formula

C8H10F2O2

Molecular Weight

176.2

Purity

95

Origin of Product

United States

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